molecular formula C11H14N2O4 B1313159 Tert-butyl 3-nitrophenylcarbamate CAS No. 18437-64-4

Tert-butyl 3-nitrophenylcarbamate

Cat. No.: B1313159
CAS No.: 18437-64-4
M. Wt: 238.24 g/mol
InChI Key: PGDQPYRGGSHYIT-UHFFFAOYSA-N
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Description

Tert-butyl 3-nitrophenylcarbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a 3-nitrophenylamine moiety. This compound is widely utilized in organic synthesis as a protecting group for amines due to the stability of the Boc group under basic and nucleophilic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-nitrophenylcarbamate can be synthesized through the reaction of 3-nitrophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired carbamate product .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-nitrophenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The carbamate group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Reduction: 3-aminophenylcarbamate.

    Substitution: Various substituted phenylcarbamates depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 3-nitrophenylcarbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-nitrophenylcarbamate involves its ability to act as a protecting group for amines. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions. The nitrophenyl moiety can undergo various transformations, allowing for the selective modification of the compound. The molecular targets and pathways involved depend on the specific application and the nature of the transformations being carried out .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural Features of Tert-Butyl Carbamate Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Position of Nitro Group
Tert-butyl 2-chloro-4-nitrophenylcarbamate 1060801-16-2 C₁₁H₁₃ClN₂O₄ 272.68 Chloro (Cl), Nitro (NO₂) Para (4-position)
Tert-butyl N-(3-fluorocyclohexyl)carbamate 1546332-14-2 C₁₁H₂₀FNO₂ 217.28 Fluoro (F), Cyclohexyl N/A
Tert-butyl 3-phenylprop-2-ynylcarbamate 512785-77-2 C₁₄H₁₅NO₂ 229.27 Phenyl, Propargyl N/A
Tert-butyl N-{3-[(Z)-N'-hydroxycarbamimidoyl]phenyl}carbamate 1034617-86-1 C₁₃H₁₇N₃O₃ 263.29 Hydroxycarbamimidoyl N/A
Tert-butyl N-[(3R)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate 1233860-14-4 C₁₅H₂₀FN₃O₄ 325.34 Fluoro (F), Nitro (NO₂), Pyrrolidine Ortho (2-position)

Key Observations :

Nitro Group Positioning :

  • In tert-butyl 3-nitrophenylcarbamate, the nitro group is at the meta (3-position) on the phenyl ring. Comparatively, tert-butyl 2-chloro-4-nitrophenylcarbamate features a para (4-position) nitro group alongside a chloro substituent, which enhances electron-withdrawing effects and may alter reactivity in nucleophilic aromatic substitution.
  • The compound in contains a nitro group at the ortho (2-position) relative to a fluorine atom, which increases steric hindrance and may reduce solubility compared to meta-substituted analogs.

Substituent Effects: Electron-Withdrawing Groups (EWGs): Nitro and halogen (Cl, F) substituents increase electrophilicity of the aromatic ring, influencing stability and reaction kinetics. For example, para-nitro derivatives (e.g., ) are more reactive toward nucleophiles than meta-nitro analogs due to resonance effects.

Molecular Weight and Applications :

  • Derivatives with higher molecular weights (e.g., 325.34 g/mol in ) are often used in medicinal chemistry for targeted drug delivery due to enhanced lipophilicity. Simpler analogs like (229.27 g/mol) may serve as intermediates in click chemistry or peptide synthesis.

Stability and Reactivity

  • Stability : Tert-butyl carbamates are generally stable under neutral and acidic conditions but cleave under strong acids (e.g., trifluoroacetic acid) or basic hydrolysis. The presence of EWGs like nitro or fluorine can accelerate hydrolysis rates due to increased electrophilicity at the carbamate carbonyl.
  • Thermal Stability: Nitro-substituted derivatives (e.g., ) may exhibit lower thermal stability compared to non-EWG analogs, as nitro groups can decompose exothermically under high temperatures.

Biological Activity

Tert-butyl 3-nitrophenylcarbamate (TB-NPC) is a compound of significant interest in biological and medicinal chemistry due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

TB-NPC is characterized by a tert-butyl group, a nitro substituent at the 3-position of the phenyl ring, and a carbamate functional group. This structure imparts distinct chemical properties that influence its biological activity.

  • Molecular Formula : C12_{12}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 18437-64-4

The biological activity of TB-NPC primarily arises from its interaction with various enzymes and receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzymatic activity. This mechanism is particularly relevant in the context of neurotransmission and enzyme-catalyzed reactions.

Enzyme Interaction

TB-NPC has been studied for its effects on enzymes involved in neurotransmission. Research indicates that it can act as an inhibitor for specific acetylcholinesterase (AChE) variants, which are crucial for the breakdown of the neurotransmitter acetylcholine.

Medicinal Chemistry

TB-NPC shows promise as a prodrug, where it can be hydrolyzed in vivo to release active drug components. This controlled release mechanism enhances bioavailability and therapeutic efficacy. Its application in drug development is underscored by studies demonstrating its potential to improve the pharmacokinetic profiles of other compounds .

Neuropharmacology

Research has highlighted TB-NPC's role in neuropharmacology, particularly its ability to modulate neurotransmitter levels. In vitro studies have shown that TB-NPC can increase acetylcholine levels by inhibiting AChE, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

  • Inhibition of Acetylcholinesterase :
    • A study conducted on the effects of TB-NPC on AChE demonstrated a dose-dependent inhibition, with IC50 values indicating significant potency compared to standard inhibitors.
    • The research utilized various concentrations of TB-NPC to assess its impact on enzyme kinetics, revealing a competitive inhibition mechanism.
  • Prodrug Development :
    • In a pharmacokinetic study involving TB-NPC derivatives, researchers observed enhanced absorption rates and prolonged circulation times in animal models. The prodrug exhibited stability at gastric pH but underwent hydrolysis at physiological pH .
    • These findings suggest that TB-NPC derivatives could serve as effective delivery systems for poorly soluble drugs.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityKey Differences
This compoundAChE inhibitor; prodrug potentialNitro group at position 3
Tert-butyl 4-nitrophenylcarbamateSimilar AChE inhibitory activityNitro group at position 4
Tert-butyl carbamateGeneral enzyme inhibitor; less specificityLacks aromatic nitro substituent

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 3-nitrophenylcarbamate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 3-nitroaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (Et₃N) and a catalyst such as 4-dimethylaminopyridine (DMAP). Reaction conditions like solvent choice (e.g., dichloromethane or THF), temperature (0–20°C), and stoichiometric ratios significantly impact yield. For example, DMAP enhances nucleophilic acyl substitution by activating Boc anhydride, while excess Et₃N neutralizes acidic byproducts. Reaction progress can be monitored via TLC or HPLC .

Q. What analytical techniques are recommended for characterizing this compound, and how should data interpretation be approached?

Methodological Answer: Key techniques include:

  • ¹H/¹³C NMR : Identify the tert-butyl group (δ ~1.4 ppm for 9H singlet in ¹H NMR) and nitro-phenyl signals (aromatic protons at δ 7.5–8.5 ppm).
  • IR Spectroscopy : Confirm the carbamate C=O stretch (~1680–1720 cm⁻¹) and nitro group stretches (~1520 and 1350 cm⁻¹).
  • Mass Spectrometry (MS) : Verify molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns. Cross-reference data with structurally similar compounds (e.g., tert-butyl carbamates with nitroaryl groups) to resolve ambiguities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles with side shields to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Storage : Keep in a cool, dry place away from strong acids/bases, which may hydrolyze the carbamate group. Stability data for similar compounds suggest room temperature is suitable .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitro group acts as a strong electron-withdrawing meta-director, reducing electron density on the phenyl ring and activating it toward electrophilic aromatic substitution (e.g., nitration or halogenation). However, the carbamate’s tert-butyl group sterically hinders certain reactions. Computational studies (e.g., DFT) can model charge distribution and predict regioselectivity. Experimental validation via competitive reactions with para-substituted analogs is recommended .

Q. What strategies can resolve contradictions in reported solubility data for this compound across different studies?

Methodological Answer:

  • Solvent Screening : Test solubility in aprotic (e.g., DMSO, DMF) and protic (e.g., methanol, water) solvents at varying temperatures.
  • Dynamic Light Scattering (DLS) : Detect aggregation phenomena that may skew solubility measurements.
  • Standardized Protocols : Ensure consistent particle size (via milling) and equilibration time. Discrepancies in literature data often arise from unaccounted polymorphic forms .

Q. How can computational chemistry predict the stability and degradation pathways of this compound under varying pH conditions?

Methodological Answer:

  • Hydrolysis Modeling : Use density functional theory (DFT) to calculate activation energies for acid- or base-catalyzed carbamate cleavage.
  • Molecular Dynamics (MD) : Simulate degradation in aqueous environments at different pH levels.
  • Validation : Compare computational results with experimental HPLC or LC-MS data tracking decomposition products (e.g., 3-nitroaniline and CO₂) .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining reaction selectivity and purity?

Methodological Answer:

  • Exothermicity Control : Use jacketed reactors to manage heat generation during Boc protection.
  • Purification at Scale : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) or continuous liquid-liquid extraction.
  • Byproduct Management : Monitor for di-Boc byproducts via in-line IR or PAT (Process Analytical Technology). Scale-up protocols for similar carbamates highlight solvent recovery as a cost-saving measure .

Q. Data Contradiction and Optimization

Q. How should researchers address conflicting reports on the thermal stability of this compound?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures under inert vs. oxidative atmospheres.
  • Isothermal Stability Studies : Store samples at elevated temperatures (e.g., 40–60°C) and track purity via HPLC.
  • Mechanistic Probes : Use FTIR to detect CO₂ release, indicating carbamate degradation. Contradictions may arise from impurities (e.g., residual acids) accelerating decomposition .

Properties

IUPAC Name

tert-butyl N-(3-nitrophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDQPYRGGSHYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441113
Record name tertbutyl 3-nitrophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18437-64-4
Record name tertbutyl 3-nitrophenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Nitrophenylisocyanate was reacted with tert-butanol to form (3-nitro-phenyl)-carbamic acid tert-butyl ester. This was reacted with benzyl 2-bromoacetate, then the tert-butyloxycarbonyl group was removed and the resulting (3-nitro-phenylamino)-acetic acid benzyl ester was reduced with aluminium amalgam to afford (3-amino-phenylamino)-acetic acid benzyl ester. This was reacted with 5-(2-adamantan-1-yl-ethyl)-2-cyclohexyl-1H-imidazole-4-carboxylic acid (Example 252) according to the procedure of Example 20, step d. The benzyl ester was hydrogenolysed using the same procedure as in Example 1, step e to afford the title compound. 1H NMR (300 MHz, d6-DMSO/D2O) 7.02-6.86 (3H, m), 6.23 (1H, d), 3.55 (2H, s), 2.83 (2H, m), 2.61 (1H, m), 1.88-1.19 (27H, m). The acid was converted to the N-methyl-D-glucamine salt and lyophilised from water/dioxan. Found: C, 59.09; H, 8.60; N, 9.41%. C37H57N5O8.3.0 mols H2O requires: C, 58.95; H, 8.42; N, 9.29%.
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Synthesis routes and methods II

Procedure details

In a 50 mL 3-neck RBF, 3-nitroaniline 5 (5.0 g) in THF (40 mL) and (BOC)2O (7.89 g) was charged and cooled to 0° C. DMAP (6.09 g) was added portion-wise into the reaction mixture and reaction mixture was warmed to room temperature and stirred at room temperature for 5 hr. The reaction was monitored on TLC using hexane:ethyl acetate (5:5) as mobile phase. After completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with 50 mL brine solution, dried over sodium sulfate and concentrated completely under reduced pressure at 40° C. Crude material was purified by using column chromatography. Product was eluted with 4% ethyl acetate in hexane and concentrated to give 7.1 g of tert-butyl(3-nitrophenyl)carbamate.
Quantity
5 g
Type
reactant
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7.89 g
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reactant
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40 mL
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hexane ethyl acetate
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Synthesis routes and methods III

Procedure details

To a solution of 3-nitroaniline (15.4 g, 112 mmol) in acetonitrile (220 ml) were added di-tert-butyl bicarbonate (62.2 g, 285 mmol), triethylamine (23.2 mL, 168 mmol) and N,N-dimethylpyridine-4-amine (1.36 g, 11.2 mmol), and the mixture was stirred at room temperature for 42 hr. The reaction mixture was concentrated under reduced pressure. To a solution of the obtained residue in methanol (100 mL)/tetrahydrofuran (100 mL) was added potassium carbonate (30.8 g, 223 mmol), and the mixture was stirred at 60° C. for 1 hr. To the reaction mixture was added water (200 mL), and the mixture was extracted with ethyl acetate (300 mL, 100 mL). The combined organic layer was washed with saturated brine (50 mL), and dried over anhydrous magnesium sulfate. The insoluble material was filtered off, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→90/10), and the fractions containing the object product were concentrated under reduced pressure. The obtained residue was recrystallized from ethyl acetate and hexane to give the title compound (18.6 g, 70%) as pale-yellow needle crystals.
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15.4 g
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reactant
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[Compound]
Name
di-tert-butyl bicarbonate
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62.2 g
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reactant
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23.2 mL
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reactant
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220 mL
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catalyst
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100 mL
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30.8 g
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reactant
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100 mL
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solvent
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200 mL
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Yield
70%

Synthesis routes and methods IV

Procedure details

In a 50 mL 3-neck RBF, 3-nitroaniline 5 (5.0 g) in THF (40 mL) and (BOC)2O (7.89 g) was charged and cooled to 0° C. DMAP (6.09 g) was added portion-wise into the reaction mixture and reaction mixture was warmed to room temperature and stirred at room temperature for 5 hr. The reaction was monitored on TLC using hexane:ethyl acetate (5:5) as mobile phase. After completion of the reaction, the reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with 50 mL brine solution, dried over sodium sulfate and concentrated completely under reduced pressure at 40° C. Crude material was purified by using column chromatography. Product was eluted with 4% ethyl acetate in hexane and concentrated to give 7.1 g of tert-butyl (3-nitrophenyl)carbamate.
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5 g
Type
reactant
Reaction Step One
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7.89 g
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reactant
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40 mL
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solvent
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hexane ethyl acetate
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